molecular formula C10H15NO5 B12283247 Diethyl 4-oxopyrrolidine-1,2-dicarboxylate CAS No. 4801-24-5

Diethyl 4-oxopyrrolidine-1,2-dicarboxylate

Cat. No.: B12283247
CAS No.: 4801-24-5
M. Wt: 229.23 g/mol
InChI Key: YNWLPGFCWNWIAV-UHFFFAOYSA-N
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Description

Diethyl 4-oxopyrrolidine-1,2-dicarboxylate is an organic compound with the molecular formula C10H15NO5. It is a derivative of pyrrolidine, featuring two ester groups and a ketone functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 4-oxopyrrolidine-1,2-dicarboxylate can be synthesized through the reaction of diethyl malonate with succinic anhydride in the presence of a base such as sodium ethoxide. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Diethyl 4-oxopyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Diethyl 4-oxopyrrolidine-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 4-oxopyrrolidine-1,2-dicarboxylate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the functional groups involved. It can participate in enzyme-catalyzed reactions, where it may inhibit or activate specific enzymes by binding to their active sites .

Comparison with Similar Compounds

Uniqueness: Diethyl 4-oxopyrrolidine-1,2-dicarboxylate is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

4801-24-5

Molecular Formula

C10H15NO5

Molecular Weight

229.23 g/mol

IUPAC Name

diethyl 4-oxopyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C10H15NO5/c1-3-15-9(13)8-5-7(12)6-11(8)10(14)16-4-2/h8H,3-6H2,1-2H3

InChI Key

YNWLPGFCWNWIAV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(=O)CN1C(=O)OCC

Origin of Product

United States

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